molecular formula C17H10ClIN2O4 B3911555 (5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3911555
M. Wt: 468.6 g/mol
InChI Key: PUQVTTKWGNPMPE-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxy-3-iodobenzaldehyde in the presence of a suitable base. The reaction is followed by cyclization with urea under acidic or basic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions may target the carbonyl groups in the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydropyrimidines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, derivatives of pyrimidine are explored for their therapeutic potential. This compound could be a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

Industry

Industrially, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
  • 4-chloro-3-iodobenzaldehyde
  • 2,4,6-trioxo-1,3,5-triazine derivatives

Uniqueness

The uniqueness of (5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its synthesis, chemical reactivity, and potential applications make it a valuable subject for further study. For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClIN2O4/c18-10-2-4-11(5-3-10)21-16(24)12(15(23)20-17(21)25)7-9-1-6-14(22)13(19)8-9/h1-8,22H,(H,20,23,25)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQVTTKWGNPMPE-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)I)C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClIN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
(5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
Reactant of Route 4
(5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
(5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
Reactant of Route 6
(5E)-1-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

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